(5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core with a benzylidene substituent. Its structure includes a 4-chlorobenzylidene group at the 5-position and a 4-methylphenyl group at the 2-position of the thiazolo-triazolone scaffold.
Properties
Molecular Formula |
C18H12ClN3OS |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12ClN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10+ |
InChI Key |
GOPFZDDOIJGCIZ-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting intermediate undergoes cyclization to form the thiazolotriazole core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives with new functional groups.
Scientific Research Applications
Structural Characteristics
This compound features a thiazole ring fused with a triazole moiety, characterized by the presence of a chlorobenzylidene and a p-methylphenyl substituent. The unique arrangement of these functional groups suggests significant potential for diverse biological interactions.
Biological Activities
Research indicates that compounds similar to (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thiazole and triazole derivatives often possess antimicrobial properties. The structural features of this compound may enhance its efficacy against a range of microbial pathogens .
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro studies have demonstrated that similar thiazolo-triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
- Anti-inflammatory Effects : The anti-inflammatory potential of related compounds has been documented, indicating that this compound may also contribute to reducing inflammation through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Research indicates that:
- The presence of halogen substituents (like chlorine) can significantly influence the biological activity by enhancing lipophilicity and reactivity.
- Variations in substituent positions on the aromatic rings can lead to different therapeutic outcomes.
Future Research Directions
The potential applications of (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one warrant further investigation. Future research could focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
Mechanism of Action
The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. Additionally, it can bind to receptors and modulate their activity, resulting in various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues differ in substituents on the benzylidene group or the aryl ring at the 2-position. Below is a detailed comparison:
Table 1: Structural Analogues and Physicochemical Properties
Key Observations :
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced intermolecular interactions. For example, bromo-substituted analogues (e.g., 5-Br in ) exhibit higher thermal stability. Methoxy or diethylamino groups reduce melting points, likely due to steric hindrance or reduced crystallinity .
Spectral Data Trends :
- The =CH proton in the benzylidene group resonates between δ 8.1–8.7 ppm in ¹H-NMR, with shifts influenced by substituent electronegativity. Fluorine or chlorine substituents deshield the proton, leading to downfield shifts .
- Aromatic protons in para-substituted phenyl groups (e.g., 4-CH₃ or 4-OCH₃) show distinct splitting patterns (e.g., doublets at δ 7.2–7.6 ppm) .
Biological Activity
The compound (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule known for its unique structural features, which include a thiazole and triazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
- Molecular Formula : C18H12ClN3OS
- SMILES Representation : CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2
- Key Functional Groups : Chlorobenzylidene and methylphenyl substituents enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The biological activity spectrum of this compound can include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. For instance, derivatives of thiazole and triazole have shown promising results against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
- Anticancer Properties : The compound's structure allows it to interact with cellular pathways involved in cancer progression. In vitro studies have indicated that related thiazole derivatives can inhibit receptor tyrosine kinase signaling pathways, which are crucial in cancer cell proliferation .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolo-triazole derivatives found that certain compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa . This suggests a strong potential for developing new antimicrobial agents based on the thiazolo-triazole framework.
Anticancer Activity
In another study focusing on the inhibition of receptor tyrosine kinases (RTKs), it was found that compounds similar to our target showed selective inhibition of VEGFR-2, which is implicated in tumor angiogenesis. The most potent inhibitors exhibited IC50 values significantly lower than standard treatments, indicating potential for further development as anticancer agents .
The mechanisms through which (5E)-5-(4-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as DNA gyrase and MurD, which are vital for bacterial cell wall synthesis and DNA replication .
- Binding Interactions : Molecular docking studies reveal that these compounds can form crucial interactions with active site residues in target proteins, stabilizing their binding through hydrogen bonds and hydrophobic interactions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
